molecular formula C20H21BrN4O7S B2628731 (E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide CAS No. 1322011-62-0

(E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide

Cat. No.: B2628731
CAS No.: 1322011-62-0
M. Wt: 541.37
InChI Key: SOFYTQOYPDKKTN-LSFURLLWSA-N
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Description

(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene group, a bromine atom, a nitro group, and a morpholino sulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with hydrazine to form the corresponding benzylidene hydrazone.

    Sulfonylation: The benzylidene hydrazone is then reacted with 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride under basic conditions to introduce the sulfonyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-bromo-2-oxo-5-nitrobenzylidene derivatives.

    Reduction: Formation of 3-bromo-2-hydroxy-5-aminobenzylidene derivatives.

    Substitution: Formation of 3-substituted-2-hydroxy-5-nitrobenzylidene derivatives.

Scientific Research Applications

(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3-bromo-2-hydroxybenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.

    (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((morpholino)sulfonyl)benzohydrazide: Lacks the dimethyl groups on the morpholino ring, potentially altering its chemical properties.

Uniqueness

The presence of the nitro group and the dimethylmorpholino sulfonyl group in (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O7S/c1-12-10-24(11-13(2)32-12)33(30,31)17-5-3-14(4-6-17)20(27)23-22-9-15-7-16(25(28)29)8-18(21)19(15)26/h3-9,12-13,26H,10-11H2,1-2H3,(H,23,27)/b22-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFYTQOYPDKKTN-LSFURLLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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